(R)-2-amino-3-methoxypropanoic acid
Overview
Description
The compound would be described based on its chemical structure, which includes the functional groups present and the arrangement of atoms.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include its reactivity with different reagents and under various conditions.Physical And Chemical Properties Analysis
The compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.) would be analyzed.Scientific Research Applications
Biocatalytic Synthesis of β-Substituted-γ-Amino Acids
(R)-2-amino-3-methoxypropanoic acid is utilized in the biocatalytic synthesis of β-Substituted-γ-Amino Acids. Commercial lipases are used as biocatalysts for the efficient synthesis of these compounds, demonstrating the role of (R)-2-amino-3-methoxypropanoic acid in producing optically active compounds with high enantio- and diastereoselectivity (Mukherjee & Martínez, 2011).
Stereoselective Synthesis of Amino Acids
This compound plays a crucial role in the stereoselective synthesis of amino acids, such as (S)- and (R)-2-amino-4-hydroxybutanoic acid, using a systems biocatalysis approach. This involves coupling an aldol reaction with a stereoselective transamination, indicating its importance in the chiral synthesis of amino acids (Hernández et al., 2017).
Role in Biological Significance and Synthetic Approaches
(R)-2-amino-3-methoxypropanoic acid is significant in the synthesis of biologically active compounds. It serves as a key structural fragment in various molecules and finds applications in environmentally safe hydrogen production and food chemistry as an inhibitor of polyphenol oxidase (Viso et al., 2011).
Optical Resolution in Chemical Synthesis
This compound is involved in the optical resolution of various amino acids and derivatives, essential for producing optically active compounds used in pharmaceuticals and other applications. The process often involves crystallization techniques to achieve high enantiomeric purities (Shiraiwa et al., 2002).
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, and safety precautions that need to be taken while handling it.
Future Directions
This could involve potential applications of the compound, further reactions it could undergo, and any modifications that could be made to its structure to enhance its properties or reduce its side effects.
Please note that this is a general approach and the specific details would depend on the particular compound being studied. If you have a different compound or a more specific question about “®-2-amino-3-methoxypropanoic acid”, feel free to ask!
properties
IUPAC Name |
(2R)-2-amino-3-methoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTFCRCCPLEUQZ-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275854 | |
Record name | O-Methyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-amino-3-methoxypropanoic acid | |
CAS RN |
86118-11-8 | |
Record name | O-Methyl-D-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86118-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Methyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Serine, O-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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